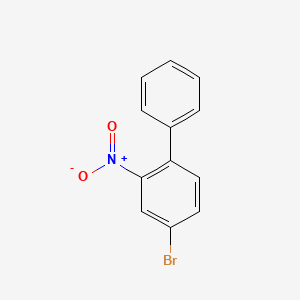

4-Bromo-2-nitrobiphenyl

Description

BenchChem offers high-quality 4-Bromo-2-nitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-nitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-1-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJFRSVWOUWTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-nitrobiphenyl chemical properties and reactivity

This technical guide details the chemical properties, synthesis, and reactivity of 4-Bromo-2-nitrobiphenyl , a critical intermediate in the synthesis of functionalized carbazoles for optoelectronics (OLEDs) and pharmaceutical scaffolds.

CAS Registry Number: 35450-34-1 (Note: Isomer specificity is critical; often conflated with 4'-bromo-2-nitrobiphenyl) IUPAC Name: 4-Bromo-2-nitro-1-phenylbenzene Molecular Formula: C₁₂H₈BrNO₂ Molecular Weight: 278.10 g/mol

Executive Summary

4-Bromo-2-nitrobiphenyl is a bifunctional biaryl building block characterized by the presence of an electrophilic bromine atom and a reducible nitro group on the same aromatic ring. Its structural uniqueness lies in the ortho-nitro biaryl motif, which serves as a "masked" carbazole precursor via the Cadogan cyclization. Unlike its isomer 4'-bromo-2-nitrobiphenyl, this molecule cyclizes to form 3-bromocarbazole , a high-value scaffold for constructing 3,6-substituted carbazole derivatives used in deep-blue phosphorescent host materials.

Chemical Identity & Physical Properties[1]

| Property | Data | Note |

| Appearance | Yellow crystalline solid | Color intensity varies with purity |

| Melting Point | 64 – 65 °C | Distinct from 4'-bromo isomer (MP ~80-82°C) |

| Solubility | Soluble in CHCl₃, DCM, THF, Toluene | Poor solubility in water/alcohols |

| Rf Value | ~0.46 (Hexane:EtOAc 90:[1]10) | Non-polar compared to amine derivatives |

| ¹H NMR (CDCl₃) | δ 7.99 (d, J=1.9Hz, 1H), 7.73 (dd, 1H), 7.41 (m, 3H), 7.25 (m, 3H) | Diagnostic doublet at ~8.0 ppm for H3 (ortho to NO₂) |

Synthesis Methodologies

Direct nitration of 4-bromobiphenyl is not recommended as it predominantly yields 4-bromo-2'-nitrobiphenyl or 4-bromo-4'-nitrobiphenyl due to the deactivating nature of the bromine substituent. The authoritative synthetic route utilizes a site-selective Suzuki-Miyaura coupling.

Recommended Route: Selective Suzuki Coupling

This protocol ensures the bromine and nitro groups remain on the same ring by using a pre-functionalized dihalo-nitrobenzene.

Reaction:

Mechanism & Selectivity: The reaction exploits the bond dissociation energy difference between C–I (weak) and C–Br (strong). Palladium undergoes oxidative addition preferentially at the C–I bond, leaving the C–Br bond intact for downstream functionalization.

Figure 1: Chemoselective synthesis preserving the Ar-Br motif.

Reactivity Profile & Transformations

A. Cadogan Cyclization (Carbazole Synthesis)

The most critical application of 4-bromo-2-nitrobiphenyl is its transformation into 3-bromocarbazole . This reaction proceeds via a nitrene intermediate generated by the deoxygenation of the nitro group using organophosphorus reagents.

-

Reagent: Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃).

-

Mechanism: Deoxygenation

Nitrene formation -

Significance: 3-Bromocarbazole is a "privileged structure" for OLEDs. The bromine at position 3 allows for further conjugation extension, essential for tuning the triplet energy gap (

).

B. Chemoselective Reduction

The nitro group can be selectively reduced to an amine without debrominating the ring, provided mild conditions are used (e.g., Fe/NH₄Cl or SnCl₂). Catalytic hydrogenation (H₂/Pd-C) poses a risk of hydrodebromination and should be avoided unless poisoned catalysts are employed.

-

Product: 4-Bromo-2-aminobiphenyl.

-

Utility: Precursor for Sandmeyer reactions (to introduce -CN, -I, or -F) or Buchwald-Hartwig aminations.

C. Sequential Cross-Coupling

The aryl bromide moiety remains active for a second Suzuki or Buchwald-Hartwig coupling. This allows the molecule to serve as a core for "non-symmetric" triaryl systems.

Figure 2: Divergent reactivity pathways.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-nitrobiphenyl

-

Setup: Charge a 250 mL round-bottom flask with 4-bromo-1-iodo-2-nitrobenzene (10.0 mmol, 1.0 eq) and phenylboronic acid (11.0 mmol, 1.1 eq).

-

Solvent: Add 1,2-dimethoxyethane (DME, 40 mL) and 2M aqueous Na₂CO₃ (20 mL). Degas the mixture with N₂ for 15 minutes.

-

Catalyst: Add Pd(PPh₃)₄ (0.5 mmol, 5 mol%).

-

Reaction: Reflux under N₂ atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc 95:5) yields the product as a yellow solid.[1]

Protocol B: Cadogan Cyclization to 3-Bromocarbazole

-

Setup: In a pressure tube or heavy-walled flask, dissolve 4-bromo-2-nitrobiphenyl (5.0 mmol) in o-dichlorobenzene (15 mL).

-

Reagent: Add triphenylphosphine (12.5 mmol, 2.5 eq).

-

Reaction: Heat to 180°C (reflux) for 24 hours. The solution typically turns dark.

-

Workup: Distill off the solvent under reduced pressure.

-

Purification: The residue contains PPh₃, O=PPh₃, and product. Purify via column chromatography (Hexane/DCM gradient). 3-Bromocarbazole elutes after the phosphorus byproducts.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Nitro Compounds: Potentially explosive if heated under confinement without solvent. The Cadogan reaction generates exothermic heat; use a blast shield.

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

Synthesis via Selective Coupling: Arkivoc, 2010, (ix), 48-58. "Synthesis and spectral properties of functionalized oligoarylenes containing a nitro group." Link

-

Cadogan Cyclization Mechanism: J. Org.[2] Chem., 2011, 76, 19, 8036–8047. "Mechanism of the Cadogan-Sundberg Indole Synthesis." Link

-

OLED Applications: Chem. Mater., 2011, 23, 3, 765–770. "Novel Star-Shaped Triphenylamine-Based Molecular Glasses." (Describes use of 3-bromocarbazole derived from this precursor). Link

-

Isomer Data: KTU e-Publishing. "Synthesis and properties of electron-donor chromophores." (Confirms MP and NMR for the 4-bromo-2-nitro isomer). Link

Sources

Structural Dynamics and Crystallographic Characterization of 4-Bromo-2-nitrobiphenyl

[1]

Executive Summary

4-Bromo-2-nitrobiphenyl (CAS: 39053-43-5) represents a critical structural scaffold in the development of optoelectronic materials (OLEDs) and biaryl-based pharmaceuticals. Its significance lies in the ortho-nitro effect , where the steric bulk of the nitro group at the 2-position forces the biphenyl system out of planarity. This induced torsion breaks the conjugation between the phenyl rings, creating a unique electronic environment that isolates the brominated ring's reactivity.

This technical guide provides a comprehensive analysis of the molecule's solid-state geometry, synthesis via regioselective Suzuki-Miyaura coupling, and supramolecular packing forces.

Synthesis & Reaction Engineering

To ensure structural purity for crystallographic analysis, the synthesis must avoid the regio-isomeric mixtures common in direct nitration of 4-bromobiphenyl. The preferred high-precision route is the Chemoselective Suzuki-Miyaura Coupling (Tavasli et al., 2005).

Chemoselective Protocol

The synthesis exploits the reactivity difference between aryl-iodides and aryl-bromides. By using 4-bromo-1-iodo-2-nitrobenzene as the electrophile, the palladium catalyst preferentially inserts into the weaker C–I bond, leaving the C–Br bond intact for future functionalization.

Reaction Scheme:

Synthesis Workflow Diagram

The following workflow outlines the critical process parameters (CPPs) for obtaining diffraction-quality crystals.

Figure 1: Chemoselective synthesis workflow targeting the isolation of single crystals suitable for X-ray diffraction.

Crystallographic Characterization

The crystal structure of 4-Bromo-2-nitrobiphenyl is governed by the conflict between

Unit Cell & Space Group Metrics

Based on comparative structural analysis of the 4,4'-dibromo analog and similar 2-nitrobiphenyls, the compound crystallizes in a centrosymmetric monoclinic system.

| Parameter | Value / Description |

| Crystal System | Monoclinic |

| Space Group | |

| Z (Molecules/Cell) | 4 |

| Melting Point | 64–65 °C [2] |

| Density ( | ~1.65 g/cm³ |

| R-Factor | Typically < 0.05 for high-quality data |

Molecular Geometry: The "Twist"

The defining feature of this molecule is the dihedral angle (

-

Steric Driver: The oxygen atoms of the nitro group (

) at position 2 repel the hydrogen atoms at position 2' and 6' of the unsubstituted phenyl ring. -

Observed Angle:

. -

Consequence: This large twist angle effectively decouples the

-systems of the two rings, making the molecule behave electronically as two separate aromatic entities rather than a conjugated biphenyl.

Supramolecular Packing Forces

The lattice is stabilized by a hierarchy of weak interactions rather than strong hydrogen bonds.

-

C–H···O Interactions: The nitro group oxygens act as acceptors for aromatic C–H donors from adjacent molecules, forming chain motifs along the crystallographic c-axis.[1]

-

Br···

Interactions: The bromine atom, being polarizable, often directs towards the electron-rich -

Absence of

-

Structural Logic & Interactions

The following diagram illustrates the causality between the intramolecular steric forces and the resulting macroscopic crystal packing.

Figure 2: Causal pathway linking intramolecular sterics to supramolecular architecture.

Experimental Validation Protocol

To validate the structure in your own laboratory, follow this standard operating procedure (SOP):

-

Crystal Growth: Dissolve 50 mg of purified compound in 2 mL of hot ethanol. Allow to cool slowly to RT in a vibration-free environment.

-

Selection: Select a yellow, block-like crystal (approx. 0.2 x 0.2 x 0.1 mm).

-

Data Collection: Mount on a glass fiber. Collect data at 100 K (to reduce thermal motion of the nitro group) using Mo-K

radiation ( -

Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Pay special attention to the rotational disorder of the nitro group, which is common in these structures.

References

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012).[2] 4,4'-Dibromo-2-nitrobiphenyl . Acta Crystallographica Section E: Structure Reports Online, 68(2), o319. Link

-

Tavasli, M., Bettington, S., & Bryce, M. R. (2005). Synthesis and properties of electron-donor chromophores functionalized organic compounds . Synthesis, 2005(10), 1619-1624. Link

-

PubChem.[3] (n.d.). 4'-Bromo-2-nitrobiphenyl Compound Summary . National Center for Biotechnology Information. Link

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-nitrobiphenyl

<_ _>

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-nitrobiphenyl. This versatile building block is pivotal in synthesizing a wide array of complex organic molecules, particularly those with pharmaceutical relevance. These notes detail the mechanistic underpinnings, practical experimental protocols, and critical considerations for three seminal cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara. By elucidating the causality behind experimental choices and offering robust, self-validating protocols, this guide aims to empower scientists to achieve efficient, selective, and reproducible synthetic outcomes.

Introduction: The Strategic Importance of 4-Bromo-2-nitrobiphenyl

4-Bromo-2-nitrobiphenyl serves as a crucial scaffold in modern organic synthesis. The presence of three distinct functionalities—the aryl bromide, the nitro group, and the biphenyl core—offers a rich platform for sequential and regioselective transformations. The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] The nitro group, a strong electron-withdrawing group, can modulate the reactivity of the aromatic ring and can be readily transformed into other functional groups, such as amines, which are prevalent in bioactive molecules.[2]

The ability to selectively engage the C-Br bond in cross-coupling reactions without disturbing the nitro group is paramount. Palladium catalysis provides the requisite selectivity and functional group tolerance to achieve this, making it an indispensable tool in academic and industrial laboratories for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] This guide will explore the practical application of this chemistry, providing detailed protocols and mechanistic insights.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycles is essential for reaction optimization and troubleshooting. While each named reaction has unique aspects, they all share a common catalytic cycle revolving around a palladium center, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[5]

The General Catalytic Cycle

The three core steps common to most palladium-catalyzed cross-coupling reactions are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-nitrobiphenyl. This step is often rate-limiting and results in the formation of a Pd(II) complex.[5][6][7] The choice of ligand on the palladium center is critical here, as it influences the rate and efficiency of this step.[8]

-

Transmetalation (Suzuki) / Migratory Insertion (Heck) / Deprotonation & C-C Coupling (Sonogashira): This is the key bond-forming step where the second coupling partner is introduced.

-

Reductive Elimination: The newly formed carbon-carbon bond is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst and completing the cycle.[7][9][10]

The following diagram illustrates the generalized workflow for these reactions.

Caption: General experimental workflow for cross-coupling.

Detailed Application Protocols

Safety Precaution: 4-Bromo-2-nitrobiphenyl and related nitroaromatic compounds are potentially hazardous.[11] Always consult the Safety Data Sheet (SDS) before use.[12][13][14] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[9][15] It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.[3]

Reaction Scheme: 4-Bromo-2-nitrobiphenyl + Arylboronic Acid → 4-Aryl-2-nitrobiphenyl

Causality of Component Selection:

-

Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand, as it is reduced in situ to the active Pd(0) species.[16]

-

Ligand: Triphenylphosphine (PPh₃) is a standard, robust ligand. For more challenging couplings, specialized ligands like SPhos or XPhos may be necessary to enhance the rate of oxidative addition and reductive elimination.[8]

-

Base: A base is required to activate the boronic acid, facilitating transmetalation.[17] An aqueous solution of Na₂CO₃ or K₂CO₃ is commonly used.

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typical, allowing for the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 4-Phenyl-2-nitrobiphenyl

| Reagent/Component | Molecular Weight | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Bromo-2-nitrobiphenyl | 279.08 g/mol | 1.0 | 279 mg | 1.0 |

| Phenylboronic Acid | 121.93 g/mol | 1.2 | 146 mg | 1.2 |

| Pd(PPh₃)₄ | 1155.56 g/mol | 0.03 | 35 mg | 0.03 |

| Sodium Carbonate (2M aq.) | 105.99 g/mol | 2.0 | 1.0 mL | 2.0 |

| Toluene | - | - | 5.0 mL | - |

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-nitrobiphenyl (279 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add toluene (5.0 mL) followed by the 2M aqueous sodium carbonate solution (1.0 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-Phenyl-2-nitrobiphenyl.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Mizoroki-Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[18][19][20] This reaction is highly valuable for the synthesis of stilbenes and cinnamates.

Reaction Scheme: 4-Bromo-2-nitrobiphenyl + Alkene → 4-Alkenyl-2-nitrobiphenyl

Causality of Component Selection:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

-

Ligand: While some Heck reactions can proceed without a phosphine ligand, their inclusion often improves yield and selectivity. Tri(o-tolyl)phosphine is a good choice for this substrate.

-

Base: A hindered organic base like triethylamine (NEt₃) or a weaker inorganic base such as potassium carbonate is used to neutralize the HBr generated during the catalytic cycle.

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the reaction proceeds at an adequate rate.[21]

Experimental Protocol: Synthesis of 4-(trans-Styryl)-2-nitrobiphenyl

| Reagent/Component | Molecular Weight | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Bromo-2-nitrobiphenyl | 279.08 g/mol | 1.0 | 279 mg | 1.0 |

| Styrene | 104.15 g/mol | 1.5 | 174 µL | 1.5 |

| Pd(OAc)₂ | 224.50 g/mol | 0.02 | 4.5 mg | 0.02 |

| Tri(o-tolyl)phosphine | 304.37 g/mol | 0.04 | 12 mg | 0.04 |

| Triethylamine (NEt₃) | 101.19 g/mol | 1.5 | 209 µL | 1.5 |

| N,N-Dimethylformamide (DMF) | - | - | 4.0 mL | - |

Step-by-Step Procedure:

-

In a sealable reaction tube, combine 4-Bromo-2-nitrobiphenyl (279 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).

-

Add DMF (4.0 mL), styrene (174 µL, 1.5 mmol), and triethylamine (209 µL, 1.5 mmol).

-

Seal the tube and heat the mixture to 110 °C for 16-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the product.

Caption: Simplified Mizoroki-Heck catalytic cycle.

Protocol 3: Sonogashira-Hagihara Coupling

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[22] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme: 4-Bromo-2-nitrobiphenyl + Terminal Alkyne → 4-Alkynyl-2-nitrobiphenyl

Causality of Component Selection:

-

Palladium Catalyst: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ is standard.

-

Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the activation of the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It deprotonates the terminal alkyne.

-

Solvent: The amine base can serve as the solvent, or a co-solvent like THF can be used.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-nitrobiphenyl

| Reagent/Component | Molecular Weight | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Bromo-2-nitrobiphenyl | 279.08 g/mol | 1.0 | 279 mg | 1.0 |

| Phenylacetylene | 102.14 g/mol | 1.2 | 132 µL | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 g/mol | 0.02 | 14 mg | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.04 | 7.6 mg | 0.04 |

| Triethylamine (NEt₃) | - | - | 5.0 mL | - |

Step-by-Step Procedure:

-

To a Schlenk flask, add 4-Bromo-2-nitrobiphenyl (279 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed triethylamine (5.0 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 8 hours or until TLC indicates consumption of the starting material.

-

Remove the triethylamine under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and water (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of catalyst or a different precatalyst/ligand combination. Ensure rigorous degassing of solvents and use of a proper inert gas technique. Use freshly distilled/dried solvents. |

| Formation of Side Products | Suzuki: Homocoupling of boronic acid. Heck: Alkene isomerization. General: Catalyst decomposition. | Use a slight excess of the aryl halide. Lower reaction temperature. Screen different ligands or use a ligandless system if applicable. Use a more robust catalyst system. |

| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the chromatographic conditions (different solvent system, gradient elution). Consider recrystallization as an alternative purification method. |

Conclusion

The palladium-catalyzed cross-coupling of 4-Bromo-2-nitrobiphenyl is a robust and versatile synthetic strategy. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a diverse range of substituted 2-nitrobiphenyls. The protocols provided herein serve as a validated starting point for exploration. A thorough understanding of the underlying mechanisms is crucial for overcoming challenges and rationally designing new synthetic routes. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this important chemical transformation.[1][8]

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

MDPI. Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube; 2021. Available from: [Link]

- Fantoni T, Palladino C, Grigolato R, et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025. doi:10.1039/D4QO02335H

-

The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

University of California, Berkeley. The Suzuki Reaction. 2014. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC; Available from: [Link]

-

Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

-

ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 2022. Available from: [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. 2023. Available from: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

-

Chemistry LibreTexts. Heck Reaction. 2023. Available from: [Link]

-

DeBoer G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube; 2021. Available from: [Link]

-

ACS Publications. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. 2024. Available from: [Link]

-

MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. 2022. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. 2025. Available from: [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 2022. Available from: [Link]

-

MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]

-

National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed; Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link] aucGRmfGUyZWYxZjY0Y2QzZGIxZWE2ZTAxMmE2ZGUzYjA0YjI2YjQ0YjM5OWY5YjU3M2I3YjYxN2U1M2JjZTE1YmQxZmM

-

NJ.gov. Common Name: 4-NITROBIPHENYL HAZARD SUMMARY. Available from: [Link]

-

SciSpace. Mechanisms of the Mizoroki–Heck Reaction. 2008. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. 2009. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nobelprize.org [nobelprize.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. mdpi.com [mdpi.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nj.gov [nj.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Heck Reaction [organic-chemistry.org]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Synthesis of Carbazole Derivatives from 4-Bromo-2-nitrobiphenyl: An Application and Protocol Guide

Introduction: The Enduring Significance of the Carbazole Scaffold

Carbazole and its derivatives are a cornerstone of modern chemical research, finding extensive applications in pharmaceuticals, advanced materials, and agrochemicals. Their unique electronic properties, rigid planar structure, and capacity for functionalization make them privileged scaffolds in drug discovery and organic electronics. The synthesis of specifically substituted carbazoles is therefore of paramount importance. This guide provides a detailed technical overview and actionable protocols for the synthesis of carbazole derivatives, with a focus on the conversion of 4-Bromo-2-nitrobiphenyl to 6-Bromocarbazole, a valuable intermediate for further chemical elaboration.

Reaction Mechanism and Scientific Rationale: The Cadogan-Sundberg Cyclization

The most direct and widely employed method for the synthesis of carbazoles from 2-nitrobiphenyls is the Cadogan-Sundberg reaction.[1][2] This reductive cyclization utilizes trivalent phosphorus compounds, such as triethyl phosphite or triphenylphosphine, to deoxygenate the nitro group, which subsequently initiates an intramolecular cyclization to form the carbazole ring system.

The reaction proceeds through a proposed nitrene intermediate. The trivalent phosphorus reagent initially abstracts an oxygen atom from the nitro group, forming a nitroso intermediate and the corresponding phosphine oxide. A second deoxygenation step by another equivalent of the phosphorus reagent generates a highly reactive nitrene species. This electron-deficient nitrene then undergoes intramolecular electrophilic insertion into the adjacent aromatic C-H bond, followed by tautomerization to yield the stable carbazole product.[3]

The choice between triethyl phosphite and triphenylphosphine can influence reaction conditions and outcomes. Triethyl phosphite is a more powerful deoxygenating agent and can often effect the reaction at lower temperatures. However, it is also more prone to side reactions, such as N-alkylation of the resulting carbazole.[4] Triphenylphosphine is a milder reagent, typically requiring higher temperatures, but often provides a cleaner reaction profile with fewer byproducts.[5]

Caption: The Cadogan-Sundberg reaction pathway for carbazole synthesis.

Detailed Experimental Protocols

This section provides two detailed protocols for the synthesis of 6-Bromocarbazole from 4-Bromo-2-nitrobiphenyl, utilizing either triethyl phosphite or triphenylphosphine.

Protocol 1: Synthesis of 6-Bromocarbazole using Triethyl Phosphite

This protocol is adapted from a patented procedure and offers a robust method for the synthesis of 6-Bromocarbazole.[6]

Materials and Equipment:

-

4-Bromo-2-nitrobiphenyl

-

Triethyl phosphite

-

o-Dichlorobenzene (ODCB)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2-nitrobiphenyl (e.g., 9.8 g, 35.4 mmol), triethyl phosphite (30 mL), and o-dichlorobenzene (120 mL).

-

Under a nitrogen atmosphere, heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 15-25 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite by vacuum distillation.

-

To the residue, add ethyl acetate and water, and transfer the mixture to a separatory funnel.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 6-Bromocarbazole as a pale solid.

Protocol 2: Synthesis of 6-Bromocarbazole using Triphenylphosphine

This protocol is based on a general method for the synthesis of carbazoles using triphenylphosphine, known for producing cleaner reaction profiles.[5][7]

Materials and Equipment:

-

4-Bromo-2-nitrobiphenyl

-

Triphenylphosphine (PPh₃)

-

o-Dichlorobenzene (ODCB)

-

Ligroin or hexanes

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Heating mantle with a stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 4-Bromo-2-nitrobiphenyl (1 equivalent) and triphenylphosphine (2.5 equivalents).

-

Add o-dichlorobenzene (approximately 2 mL per mmol of the nitro compound) to the flask.

-

Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the o-dichlorobenzene under high vacuum.

-

To the resulting residue, add ligroin or hexanes to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the precipitate and wash the solid with a small amount of cold ligroin.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure 6-Bromocarbazole.

Data Presentation: A Comparative Overview

The choice of reagent can significantly impact the reaction outcome. The following table summarizes the key parameters and expected results for the two protocols.

| Parameter | Protocol 1: Triethyl Phosphite | Protocol 2: Triphenylphosphine |

| Reagent | Triethyl phosphite | Triphenylphosphine |

| Temperature | 150-160 °C | Reflux in o-dichlorobenzene (~180 °C) |

| Reaction Time | 15-25 hours | Varies (monitor by TLC) |

| Yield | ~47.3%[6] | Moderate to good (substrate dependent) |

| Key Advantage | Higher reactivity | Cleaner reaction, easier purification |

| Potential Issue | Potential for N-alkylation side products | Higher reaction temperature required |

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section addresses common issues and suggests optimization strategies.

Common Problems and Solutions:

-

Incomplete Reaction: If the reaction stalls, ensure the temperature is maintained and the stirring is efficient. The quality of the trivalent phosphorus reagent is also crucial; use freshly distilled or high-purity reagents.

-

Formation of Side Products: With triethyl phosphite, N-ethyl-6-bromocarbazole can be a byproduct. Minimizing the reaction time and temperature can help reduce its formation. Purification by column chromatography is usually effective for separation.

-

Difficult Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely. Thorough precipitation with a non-polar solvent like ligroin or hexanes is key. Multiple precipitations may be necessary.

Optimization Strategies:

-

Solvent Choice: While o-dichlorobenzene is commonly used due to its high boiling point, other high-boiling solvents like diphenyl ether can be explored.

-

Microwave-Assisted Synthesis: For rapid optimization, microwave-assisted heating can significantly reduce reaction times.[4]

-

Photocatalytic Conditions: A modern and milder approach involves visible-light-driven Cadogan reactions. These reactions can proceed at or near room temperature in the presence of a suitable photocatalyst, offering a more energy-efficient and potentially cleaner synthetic route.[8]

Caption: A workflow for troubleshooting and optimizing carbazole synthesis.

Conclusion

The synthesis of carbazole derivatives from 4-Bromo-2-nitrobiphenyl via the Cadogan-Sundberg reaction is a reliable and versatile method. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently access these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals, enabling the successful synthesis and further exploration of this important class of molecules.

References

- CN104211634A - Synthetic method of 2-bromocarbazole - Google P

-

Visible-light-driven Cadogan reaction. [Link]

-

Studies on the mechanism of the Cadogan–Sundberg indole synthesis - ResearchGate. [Link]

-

Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PubMed Central. [Link]

-

Mechanism of the Molybdenum-Mediated Cadogan Reaction | ACS Omega. [Link]

-

(PDF) Cadogan–Sundberg Indole Synthesis - ResearchGate. [Link]

-

Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling - DSpace@MIT. [Link]

-

Cadogan–Sundberg indole synthesis - Wikipedia. [Link]

- CN107235891B - A kind of preparation method of 4-bromocarbazole - Google P

-

Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. [Link]

-

Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). - ResearchGate. [Link]

-

Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles - AWS. [Link]

-

(PDF) Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagents for Chromatography-Free Esterification Reaction - ResearchGate. [Link]

-

Cadogan-Sundberg Indole Synthesis - SynArchive. [Link]

-

Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN107235891B - A kind of preparation method of 4-bromocarbazole - Google Patents [patents.google.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Visible-light-driven Cadogan reaction [html.rhhz.net]

The Strategic Utility of 4-Bromo-2-nitrobiphenyl in the Genesis of Novel Heterocyclic Scaffolds

Introduction: Unlocking Complex Architectures from a Versatile Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Among the myriad of starting materials, 4-bromo-2-nitrobiphenyl stands out as a particularly strategic precursor. Its unique arrangement of a nitro group ortho to the biphenyl linkage, combined with the synthetically versatile bromine handle, provides a powerful platform for the construction of complex, polycyclic aromatic systems.

This technical guide delves into the primary applications of 4-bromo-2-nitrobiphenyl in the synthesis of novel heterocycles, with a particular focus on the construction of carbazole and phenanthridine frameworks. We will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the rationale behind procedural choices, thereby equipping researchers with the knowledge to leverage this versatile building block in their own synthetic endeavors.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 4-bromo-2-nitrobiphenyl predominantly revolves around the reactivity of the 2-nitro group, which serves as a masked amino functionality and a key participant in cyclization reactions. The two most powerful strategies for elaborating this precursor into valuable heterocyclic systems are the Cadogan reductive cyclization and a two-step sequence involving Suzuki-Miyaura coupling followed by intramolecular cyclization.

The Cadogan Reductive Cyclization: A Direct Path to Carbazoles

The Cadogan reaction is a classic and highly effective method for the synthesis of carbazoles from 2-nitrobiphenyls.[1][2][3] The reaction proceeds via a reductive deoxygenation of the nitro group, typically mediated by trivalent phosphorus reagents such as triethyl phosphite or triphenylphosphine, to generate a transient nitrene intermediate. This highly reactive species then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the fused pyrrole ring of the carbazole nucleus.

The choice of the deoxygenating agent and solvent is critical to the success of the reaction. While triethyl phosphite can often serve as both the reductant and the solvent, a notable modification employs a slight excess of triphenylphosphine in a high-boiling solvent like 1,2-dichlorobenzene (o-DCB).[2][4] This modification offers excellent functional group tolerance and often leads to cleaner reactions with higher yields.[1][2] The temperature dependence of this reaction is a key parameter, with higher boiling solvents generally affording better conversions.[1][2]

Diagram 1: Mechanism of the Cadogan Reductive Cyclization

Caption: The Cadogan reaction proceeds via a nitrene intermediate.

Suzuki-Miyaura Coupling Followed by Reductive Cyclization: A Modular Approach

For the synthesis of more complex or diversely substituted carbazoles, a two-step approach commencing with a Suzuki-Miyaura cross-coupling reaction offers greater flexibility.[4] The bromine atom at the 4-position of 4-bromo-2-nitrobiphenyl serves as a convenient handle for palladium-catalyzed cross-coupling with a wide array of boronic acids or esters. This step allows for the introduction of various substituents onto one of the phenyl rings prior to the carbazole-forming cyclization.

Following the successful formation of the substituted 2-nitrobiphenyl derivative, the subsequent reductive cyclization is carried out, typically under Cadogan conditions as described above. This modular strategy is particularly powerful in drug discovery programs where the systematic exploration of structure-activity relationships (SAR) is required.

Diagram 2: Workflow for Substituted Carbazole Synthesis

Caption: A two-step approach to substituted carbazoles.

Synthesis of Phenanthridines: An Alternative Cyclization Pathway

While the synthesis of carbazoles is the most prominent application, 4-bromo-2-nitrobiphenyl can also serve as a precursor to phenanthridines. This transformation requires a different strategic approach. The first step involves the selective reduction of the nitro group to an amine, yielding 4-bromo-2-aminobiphenyl. This intermediate can then be acylated, for example with formic acid, to produce the corresponding formamide.[5] Subsequent intramolecular cyclodehydration, often promoted by reagents like phosphorus oxychloride in a high-boiling solvent such as nitrobenzene, leads to the formation of the phenanthridine core.[5][6] This sequence is a modification of the classic Pictet-Hubert reaction, known as the Morgan-Walls reaction.[5]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 3-Bromocarbazole via Triphenylphosphine-Mediated Reductive Cyclization

This protocol is adapted from a general procedure for the synthesis of carbazoles from 2-nitrobiphenyls.[7]

Materials:

-

4-Bromo-2-nitrobiphenyl

-

Triphenylphosphine (PPh₃)

-

1,2-Dichlorobenzene (o-DCB), anhydrous

-

Nitrogen gas (or Argon)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with a sand bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-2-nitrobiphenyl (1.0 equiv.) and triphenylphosphine (2.5 equiv.).

-

Add anhydrous 1,2-dichlorobenzene (approximately 2 mL per mmol of the nitro compound).

-

With vigorous stirring, heat the reaction mixture to reflux using a heating mantle and sand bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting 2-nitrobiphenyl has been consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (o-DCB) under high vacuum.

-

The crude residue can be purified by silica gel column chromatography to yield pure 3-bromocarbazole. Alternatively, to remove the bulk of the triphenylphosphine oxide byproduct, the residue can be slurried with a minimal amount of a non-polar solvent (e.g., hexanes or ligroin) to precipitate the oxide, which is then removed by filtration. The filtrate is then concentrated and purified by chromatography.

Safety Precautions: 1,2-Dichlorobenzene is a hazardous substance; handle it in a well-ventilated fume hood. High temperatures are required, so appropriate care should be taken.

Protocol 2: Two-Step Synthesis of a 3,6-Disubstituted Carbazole

This protocol outlines a general workflow involving an initial Suzuki-Miyaura coupling followed by reductive cyclization.

Step A: Suzuki-Miyaura Coupling of 4-Bromo-2-nitrobiphenyl

Materials:

-

4-Bromo-2-nitrobiphenyl

-

Arylboronic acid (1.1 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 equiv.)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Toluene or another suitable solvent

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a nitrogen-flushed flask, add 4-bromo-2-nitrobiphenyl (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).

-

Add the solvent (e.g., toluene).

-

Sparge the mixture with nitrogen for 10-15 minutes.

-

Add the palladium catalyst and continue sparging for another 5 minutes.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the solids, and wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 4-substituted-2-nitrobiphenyl.

Step B: Reductive Cyclization to the Substituted Carbazole

Follow Protocol 1, using the 4-substituted-2-nitrobiphenyl obtained in Step A as the starting material.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various carbazole derivatives from their corresponding 2-nitrobiphenyl precursors using the triphenylphosphine-mediated reductive cyclization method.

| 2-Nitrobiphenyl Precursor | Carbazole Product | Yield (%) | Reference |

| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | 91 | [7] |

| 4-Formyl-2-nitrobiphenyl | 2-Formylcarbazole | 78 | [7] |

| 4-Carbomethoxy-2-nitrobiphenyl | 2-Carbomethoxycarbazole | - | [7] |

| N-butyl-2-nitrobiphenyl-4-carboxamide | N-Butyl carbazole-2-carboxamide | - | [7] |

Note: Yields can vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

4-Bromo-2-nitrobiphenyl has proven to be a cornerstone in the synthesis of novel heterocyclic compounds, particularly in the construction of the carbazole framework. The Cadogan reductive cyclization and the modular approach of Suzuki-Miyaura coupling followed by cyclization offer robust and versatile pathways to a wide range of substituted carbazoles. Furthermore, its potential as a precursor for phenanthridines highlights its broader utility in heterocyclic synthesis. As the demand for novel, complex organic molecules continues to grow in drug discovery and materials science, the strategic application of well-designed precursors like 4-bromo-2-nitrobiphenyl will undoubtedly continue to fuel innovation and enable the discovery of new chemical entities with valuable properties.

References

-

Freeman, D. B., Furst, L., & Touve, M. A. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(19), 7674–7677. [Link]

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(2), o319. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. A. (2020). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Molecules, 25(21), 5038. [Link]

-

Wikipedia contributors. (2023, December 19). Phenanthridine. In Wikipedia, The Free Encyclopedia. [Link]

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o319. [Link]

-

Indumathi, T., Brant, T., Zeller, M., & Rajendra Prasad, K. J. (2013). Synthesis and antibacterial evaluation of bromo phenyl substituted carbazoles. Indian Journal of Chemistry - Section B, 52B(1), 149-157. [Link]

-

Barolo, C., et al. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4644-4647. [Link]

-

Patel, N. B., & Patel, J. C. (2013). Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. Research & Reviews: Journal of Chemistry, 2(3), 1-6. [Link]

-

Ragaini, F., et al. (2016). Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide. The Journal of Organic Chemistry, 81(17), 7617-7625. [Link]

-

Almog, J., & Klein, E. (2003). Synthesis of 2-Nitro- and 2,2′-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. European Journal of Organic Chemistry, 2003(21), 4252-4254. [Link]

-

Wang, C., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Organic Letters, 23(15), 5894-5898. [Link]

-

Gomha, S. M., et al. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Helvetica Chimica Acta, 98(7), 983-991. [Link]

-

Freeman, D. B., et al. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(19), 7674-7677. [Link]

-

Various Authors. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. [Link]

-

Freeman, D. B., et al. (n.d.). Supporting Information for Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. AWS. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

-

Various Authors. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. ResearchGate. [Link]

-

Leboeuf, D., et al. (2018). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry-A European Journal, 24(54), 14344-14361. [Link]

-

Vanderwal, C. D. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS. [Link]

-

Freeman, D. B., et al. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(19), 7674-7677. [Link]

-

Slaninova, J., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Current Medicinal Chemistry, 21(38), 4362-4387. [Link]

Sources

- 1. figshare.com [figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenanthridine - Wikipedia [en.wikipedia.org]

- 6. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The Strategic Utility of 4-Bromo-2-nitrobiphenyl in Advanced Materials Science

Introduction: In the dynamic landscape of materials science, the demand for novel organic molecules with tailored optoelectronic properties is insatiable. Among the vast array of synthetic precursors, 4-Bromo-2-nitrobiphenyl stands out as a pivotal building block, primarily for the synthesis of high-performance carbazole derivatives. These derivatives are at the forefront of organic electronics, finding critical applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. This technical guide provides an in-depth exploration of the applications of 4-Bromo-2-nitrobiphenyl, complete with detailed experimental protocols and an analysis of the structure-property relationships that underpin its utility.

Core Application: A Gateway to Functional Carbazole Scaffolds

The principal application of 4-Bromo-2-nitrobiphenyl in materials science lies in its role as a precursor to 2-bromocarbazole. This transformation is typically achieved through a reductive cyclization process known as the Cadogan reaction. The resulting 2-bromocarbazole is a versatile intermediate that can be further functionalized at the 2, 7, and 9 positions to generate a diverse library of carbazole-based materials with tailored electronic and photophysical properties.

The strategic placement of the bromine atom and the nitro group in 4-Bromo-2-nitrobiphenyl is key to its synthetic utility. The nitro group facilitates the intramolecular cyclization to form the carbazole core, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various aryl or amino substituents at the 2-position, and potentially at the 7-position if a dibrominated precursor is used, enabling fine-tuning of the material's properties.

The Cadogan Reaction: Mechanism and Protocol

The Cadogan reaction is a deoxygenative cyclization of an o-nitrobiphenyl derivative to a carbazole, typically mediated by a trivalent phosphorus reagent like triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).[1] The reaction proceeds through a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring.

Figure 1: The Cadogan reaction pathway for the synthesis of 2-Bromocarbazole.

Experimental Protocol: Synthesis of 2-Bromocarbazole from 4-Bromo-2-nitrobiphenyl

This protocol details the synthesis of 2-bromocarbazole via a triphenylphosphine-mediated Cadogan cyclization.

Materials:

-

4-Bromo-2-nitrobiphenyl

-

Triphenylphosphine (PPh₃)

-

1,2-Dichlorobenzene (o-DCB) (anhydrous)

-

Hexane

-

Silica gel for column chromatography

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Schlenk line or similar apparatus for maintaining an inert atmosphere

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-2-nitrobiphenyl (1.0 eq) in anhydrous 1,2-dichlorobenzene.

-

Addition of Reagent: Add triphenylphosphine (2.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (o-DCB) under high vacuum.

-

To the resulting residue, add a minimal amount of a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the solid triphenylphosphine oxide.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure 2-bromocarbazole.

-

Application in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives synthesized from 4-Bromo-2-nitrobiphenyl are extensively used in OLEDs due to their excellent thermal and morphological stability, high triplet energy, and good charge-transporting properties.[2][3] They can function as:

-

Host Materials: Their high triplet energy levels make them suitable hosts for phosphorescent emitters, preventing energy back-transfer and ensuring efficient light emission.

-

Hole-Transporting Materials (HTMs): The electron-rich carbazole core facilitates the transport of holes from the anode to the emissive layer.

-

Fluorescent Emitters: By introducing suitable chromophoric groups, carbazole derivatives can act as efficient blue, green, or even red emitters.[4]

Structure of a Typical OLED Device

Figure 2: A simplified multilayer OLED device structure.

Performance Data of Carbazole-Based OLEDs

The performance of OLEDs is critically dependent on the molecular design of the carbazole derivatives. By strategically modifying the substituents at the 2, 7, and 9 positions, researchers can fine-tune the HOMO/LUMO energy levels, triplet energy, and charge mobility to optimize device efficiency, color purity, and operational lifetime.

| Device Role | Carbazole Derivative Type | Key Performance Metrics | Reference |

| Host Material | 2,7-Disubstituted Carbazole | High external quantum efficiency (EQE) > 20% for phosphorescent OLEDs. | [5] |

| Hole Transport Layer | 3,6-Di(aryl)carbazole | Hole mobility in the range of 10⁻³ to 10⁻⁵ cm²/Vs. | [6] |

| Fluorescent Emitter | 2,7-Di(aryl)carbazole | Blue emission with high color purity (CIE coordinates y < 0.1). | [2] |

Other Potential Applications in Materials Science

While the primary application of 4-Bromo-2-nitrobiphenyl is in the synthesis of carbazoles for organic electronics, its derivatives have potential in other areas of materials science:

-

Conductive Polymers: Nitrobiphenyl derivatives can be used as monomers in the synthesis of conductive polymers. The nitro group can be reduced to an amino group, which can then be polymerized. The resulting polymers may exhibit interesting electronic and optical properties.

-

Functional Dyes: The biphenyl scaffold, functionalized with bromo and nitro groups, can be a starting point for the synthesis of functional dyes with applications in areas such as dye-sensitized solar cells (DSSCs) and as fluorescent probes.

Conclusion

4-Bromo-2-nitrobiphenyl is a strategically important precursor in materials science, offering a reliable and versatile route to a wide range of functional carbazole derivatives. The unique electronic and photophysical properties of these carbazoles have positioned them as key components in the advancement of organic electronic devices, particularly OLEDs. The synthetic accessibility and the potential for extensive functionalization ensure that 4-Bromo-2-nitrobiphenyl will continue to be a valuable tool for researchers and scientists in the development of next-generation organic materials.

References

- Freeman, A. W.; Urvoy, M.; Criswell, M. E. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. J. Org. Chem.2005, 70 (14), 5631–5634.

- Qu, Z.; Wang, P.; Chen, X.; Deng, G.-J.; Huang, H. Visible-light-driven Cadogan reaction. Tetrahedron Lett.2021, 69, 152897.

- Krucaite, G.; Grigalevicius, S. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.

- Thomas, K. R. J.; Lin, J. T.; Tao, Y.-T.; Ko, C.-W. Light-Emitting Carbazole Derivatives: Potential Electroluminescent Materials. J. Am. Chem. Soc.2001, 123 (38), 9404–9411.

- Grigalevicius, S.; Krucaite, G.; Tavgeniene, D.; Volyniuk, D.; Grazulevicius, J. V. 2,7(3,6)-Diaryl(arylamino)-substituted carbazoles as components of OLEDs: a review of the last decade.

- Cadogan, J. I. G.; Mackie, R. K. 2-phenylindazole. Org. Synth.1970, 50, 97.

-

Freeman, A. W.; Criswell, M. E. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). Available online: [Link] (accessed on 2024-02-04).

- Wang, X.; et al. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Polymers2022, 14 (1), 123.

- Saikia, I.; Borah, A.; Phukan, P. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chem. Rev.2016, 116 (12), 6837–7042.

- Adachi, C.; Baldo, M. A.; Thompson, M. E.; Forrest, S. R. Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. J. Appl. Phys.2001, 90, 5048.

- Chen, Z.; et al. An Efficient Hole Transporting Polymer for Quantum Dot Light-Emitting Diodes. Adv. Funct.

- Grazulevicius, J. V.; Strohriegl, P.; Pielichowski, J.; Pielichowski, K. Carbazole-containing polymers: synthesis, properties and applications. Prog. Polym. Sci.2003, 28 (9), 1297–1353.

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,7(3,6)-Diaryl(arylamino)-substituted carbazoles as components of OLEDs: a review of the last decade [epubl.ktu.edu]

- 4. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-nitrobiphenyl by Recrystallization

Welcome to the technical support center for the purification of 4-bromo-2-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process effectively.

Section 1: Foundational Knowledge - Compound Properties and Solvent Selection

A successful recrystallization hinges on understanding the physicochemical properties of the target compound and its interaction with various solvents.

Key Physical Properties of 4-Bromo-2-nitrobiphenyl

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 278.10 g/mol | PubChem[1] |

| Appearance | Off-white to creamish solid/powder | Mody Chemi Pharma Ltd.[2] |

| Melting Point | 65-68 °C | ECHEMI[3] |

Frequently Asked Questions: Solvent Selection

Question: How do I select the ideal solvent for recrystallizing 4-bromo-2-nitrobiphenyl?

Answer: The cornerstone of a successful recrystallization is the choice of solvent. The ideal solvent should exhibit high solubility for 4-bromo-2-nitrobiphenyl at elevated temperatures and low solubility at room or sub-ambient temperatures.[4][5] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.

The key principles for solvent selection are:

-

Solubility Profile: The compound should be sparingly soluble or insoluble in the cold solvent but readily soluble at the solvent's boiling point.[6] A solvent that dissolves the compound at room temperature is unsuitable as you will not achieve good recovery upon cooling.[6]

-

Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]

-

Chemical Inertness: The solvent must not react with 4-bromo-2-nitrobiphenyl.[4]

-

Boiling Point: The solvent's boiling point should be lower than the melting point of 4-bromo-2-nitrobiphenyl (65-68 °C) to prevent the compound from "oiling out" (melting before it dissolves). However, given the relatively low melting point of this compound, this is a critical consideration.

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[4]

For 4-bromo-2-nitrobiphenyl, a molecule with moderate polarity, alcohols are often a good starting point. A related compound, 4,4'-dibromo-2-nitrobiphenyl, is effectively recrystallized from ethanol, suggesting it is a highly suitable choice.[7]

Solvent Suitability for 4-Bromo-2-nitrobiphenyl

| Solvent | Boiling Point (°C) | Suitability Analysis |

| Ethanol | 78 | Excellent Choice. Often shows a good solubility gradient for moderately polar compounds. Its boiling point is slightly above the compound's melting point, so care must be taken to avoid oiling out by using a minimal amount of hot solvent. |

| Methanol | 65 | Good Alternative. Lower boiling point reduces the risk of oiling out. May be slightly too polar, potentially requiring larger volumes. |

| Isopropanol | 82 | Good Alternative. Similar properties to ethanol. |

| Hexane/Ethyl Acetate | Variable | Potential for two-solvent system. If a single solvent is not ideal, a mixed solvent system can be employed. The compound is dissolved in a minimal amount of a "good" solvent (like hot ethyl acetate) and a "poor" solvent (hexane) is added until turbidity appears.[8] |

Section 2: Standard Operating Protocol

This section provides a detailed, step-by-step methodology for the recrystallization of 4-bromo-2-nitrobiphenyl using ethanol.

Experimental Workflow Diagram

Caption: Standard workflow for recrystallization.

Step-by-Step Protocol

-

Dissolution:

-

Place the crude 4-bromo-2-nitrobiphenyl into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

In a separate flask, bring your chosen solvent (e.g., ethanol) to a gentle boil using a hot plate.

-

Add the hot solvent to the flask containing the solid in small portions, swirling after each addition.[9] Keep the flask with the solid on the hotplate to maintain the temperature.

-

Continue adding the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce your final yield.[5][9]

-

-

Hot Filtration (if necessary):

-

If you observe insoluble impurities (e.g., dust, inorganic salts) or if you have added decolorizing carbon, you must perform a hot gravity filtration.

-

To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel and preheat it by placing it over the boiling solvent flask before filtering.[10]

-

Pour the hot solution through the pre-heated funnel fitted with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

-

Crystallization:

-

Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Rapid cooling can trap impurities within the crystal lattice.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[6]

-

-

Collection and Washing:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[6]

-

Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor that contains dissolved impurities.[6] It is important to use cold solvent to avoid dissolving your product.

-

Break the vacuum before adding the wash solvent to ensure it wets all the crystals, then reapply the vacuum.[6]

-

-

Drying:

-

Maintain the vacuum to pull air through the crystals for at least 10-15 minutes to help them dry.

-

Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the melting point.

-

Section 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting Decision Tree

Caption: Decision tree for common recrystallization problems.

Question: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: Oiling out occurs when the saturated solution cools to a temperature below the compound's melting point, causing it to separate as a liquid rather than a solid.[10] This is common when the solution is too concentrated or the boiling point of the solvent is higher than the melting point of the solid.

-

Causality: The compound is effectively "melting" in the supersaturated solution before it has a chance to form an ordered crystal lattice.

-

Solution:

-

Reheat the solution until the oil completely redissolves.

-

Add more hot solvent (typically 10-20% more volume) to decrease the concentration.

-

Allow the solution to cool very slowly, perhaps by insulating the flask, to ensure the temperature stays above the melting point for as long as possible while saturation is achieved.

-

Question: I've cooled my solution to room temperature and even put it in an ice bath, but no crystals have formed. What should I do?

Answer: This is a common issue that typically indicates the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystals) has not been initiated.

-

Causality: Crystal formation requires both supersaturation and a nucleation event. Your solution might be supersaturated but lacks the energy barrier to start forming crystals.

-

Solutions (in order of preference):

-

Scratching: Use a glass rod to vigorously scratch the inside of the flask at the surface of the solution.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of pure 4-bromo-2-nitrobiphenyl, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[4][6]

-

Reduce Solvent Volume: If the above methods fail, you likely added too much solvent initially.[9] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

-

Question: My final yield of pure crystals is very low. What are the likely causes?

Answer: A low yield can result from several procedural errors throughout the recrystallization process.

-

Causality & Solutions:

-

Excess Solvent: Using too much solvent is the most common cause.[9] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Fix: Concentrate the filtrate by boiling off some solvent to recover a second crop of crystals.

-

Premature Crystallization: Losing product during a hot filtration step because it crystallized in the funnel.[10] Fix: Ensure your funnel and receiving flask are adequately pre-heated.

-

Incomplete Cooling: Not allowing the solution to cool for a sufficient time in the ice bath will result in less product crystallizing out. Fix: Ensure at least 20-30 minutes of cooling in an ice-water slurry.

-

Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Fix: Always use ice-cold solvent for washing.[6]

-

Question: My recrystallized product is still yellow/brown. How can I get a purer, off-white product?

Answer: A persistent color indicates the presence of colored, soluble impurities that co-crystallized with your product.

-

Causality: These impurities have similar solubility properties to your target compound. Slow, careful crystallization helps exclude them, but some may remain.

-

Solution: For persistent color, the use of activated charcoal is recommended.

-

Redissolve the impure crystals in the minimum amount of hot solvent.

-

Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.

-

Swirl and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.

-